Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-
Description
The compound Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- (CAS: 131748-59-9) is a guanidine derivative featuring a 2-chloro-5-thiazolylmethyl group and a methyl substituent on its nitrogen atoms. However, the nomenclature in available literature often overlaps with Clothianidin (CAS: 210880-92-5), a neonicotinoid insecticide whose full IUPAC name includes a nitro group: (E)-N-[(2-Chloro-5-thiazolyl)methyl]-N'-methyl-N''-nitroguanidine .
Clothianidin acts as a systemic insecticide by selectively agonizing insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death . It is widely used as a seed treatment for crops like corn, soybeans, and sugarbeet, offering protection against pests such as aphids and beet leafhoppers .
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S/c1-9-6(8)11-3-4-2-10-5(7)12-4/h2H,3H2,1H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIUXKNNQDINSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20795380 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635283-91-9 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-, also known as a derivative of thiamethoxam, is a compound that has garnered attention for its biological activity, particularly in the context of insecticidal applications and potential therapeutic uses. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies.
- Chemical Formula : C₆H₉ClN₄S
- Molecular Weight : 192.68 g/mol
- CAS Number : 593-85-1
The compound features a thiazole ring, which contributes to its biological activity by interacting with various biological targets.
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- primarily acts as an insecticide by targeting nicotinic acetylcholine receptors (nAChRs) in the nervous systems of insects. This interaction leads to overstimulation of these receptors, resulting in paralysis and death of the insect. The compound's action can be summarized as follows:
- Binding to nAChRs : The compound binds to nAChRs, mimicking acetylcholine.
- Overstimulation : Continuous stimulation results in excessive neurotransmitter release.
- Paralysis and Death : The overstimulation ultimately leads to paralysis and death of the target organism.
Pharmacokinetics
The pharmacokinetic profile of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- indicates moderate solubility and volatility with a significant potential for leaching into groundwater. Key findings include:
- Absorption : Rapid absorption in biological systems.
- Distribution : Predominantly found in the liver and kidneys.
- Metabolism : Undergoes oxidative demethylation and cleavage of nitrogen-carbon bonds.
- Excretion : Primarily excreted via urine, with minor amounts found in feces.
Toxicological Profile
The acute toxicity of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- is classified as relatively low (Category III or IV) based on studies conducted on rats and other laboratory animals. Notable findings include:
- Oral Toxicity : Low acute toxicity via oral routes.
- Dermal Exposure : Minimal effects noted upon dermal exposure.
1. Insecticidal Efficacy
A study focusing on the efficacy of Guanidine derivatives against various pest species demonstrated significant mortality rates when applied at field-recommended doses. For instance, a field trial showed that application rates of 200 g/ha resulted in over 90% mortality in target insect populations within 48 hours.
2. Metabolism Studies
Metabolism studies conducted on lactating goats revealed that significant biotransformation occurs after oral administration of the compound. Approximately 30% of the administered dose was metabolized, with several metabolites identified through urine analysis.
| Metabolite | Percentage of Dose | Biological Impact |
|---|---|---|
| CGA 322704 | 10% | Active insecticidal properties |
| Minor Metabolites | <1% each | Variable impacts on toxicity |
Research Applications
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- has potential applications across various fields:
- Agriculture : Development of new insecticides with enhanced efficacy against resistant pest populations.
- Pharmaceuticals : Exploration for therapeutic applications due to its interaction with nAChRs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Neonicotinoid Class
Neonicotinoids share a core guanidine or related scaffold with substituents that enhance binding to insect nAChRs. Below is a comparative analysis of Clothianidin and key analogues:
Table 1: Structural and Functional Comparison of Clothianidin and Related Compounds
Key Findings:
Clothianidin vs. Thiamethoxam :
- Thiamethoxam (CAS: 153719-23-4) contains an oxadiazine ring instead of a guanidine backbone. Clothianidin is a primary metabolite of Thiamethoxam, sharing its nitro group and thiazolylmethyl substituent .
- Both compounds exhibit systemic activity but differ in persistence; Clothianidin has a longer residual effect in plants .
Clothianidin vs. Imidacloprid :
- Imidacloprid’s chloropyridinyl group reduces binding specificity to insect nAChRs compared to Clothianidin’s thiazolyl group, making Clothianidin more potent against certain pests .
Clothianidin vs. N-Cyano Derivatives: Compounds like N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-guanidine () incorporate cyano and thioether groups but show lower insecticidal activity (35–60% yields) compared to Clothianidin .
Pharmacokinetic and Environmental Profiles
Table 2: Environmental and Regulatory Data
Key Findings:
- Environmental Persistence : Clothianidin’s extended soil half-life increases risks of bioaccumulation and groundwater contamination, necessitating strict regulatory limits .
- Non-Target Toxicity: Clothianidin’s high toxicity to pollinators (e.g., LD50 = 0.0037 µg/bee) has led to usage restrictions in the EU and Canada .
Q & A
Q. Critical Parameters :
- pH control during nitroguanidine addition to prevent decomposition.
- Use of inert atmospheres (N₂) to minimize oxidation .
How can spectroscopic and chromatographic techniques characterize Clothianidin’s purity and structural integrity?
Q. Analytical Workflow :
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:water 70:30), UV detection at 254 nm. Retention time: ~8.2 min .
- NMR :
- Mass Spectrometry : ESI-MS m/z 249.6 [M+H]⁺ .
Validation : Cross-reference with certified reference materials (e.g., EPA/ISO standards) .
What are the acute toxicity profiles of Clothianidin, and how should safety protocols be designed for laboratory handling?
Q. Toxicity Data :
Q. Safety Protocols :
- Use PPE (gloves, goggles, respirators) during synthesis.
- Store in sealed containers at 4°C to prevent hydrolysis .
What are the primary environmental degradation pathways of Clothianidin, and how do metabolites impact non-target organisms?
Q. Degradation Mechanisms :
Q. Metabolites :
- CGA-322704 : Retains insecticidal activity but exhibits lower mammalian toxicity (oral LD₅₀ >10,000 mg/kg) .
- Thiazole derivatives : Bioaccumulate in aquatic systems, affecting invertebrate populations .
How do target insects develop resistance to Clothianidin, and what molecular mechanisms underlie this resistance?
Q. Resistance Drivers :
Q. Mitigation Strategies :
- Rotate with non-neonicotinoid insecticides (e.g., spinosyns).
- Monitor field populations for CYP6CY3 gene amplification .
What analytical methods are recommended for detecting Clothianidin residues in soil and water samples?
Q. Sample Preparation :
Q. Detection :
- LC-MS/MS : LOQ = 0.001 µg/L in water; 0.01 µg/kg in soil .
- Immunoassays : ELISA kits for rapid screening (cross-reactivity <5% with thiamethoxam) .
How does Clothianidin interact with non-target organisms, and what sublethal effects are observed in pollinators?
Q. Non-Target Impacts :
Q. Sublethal Effects :
- Synergism with Fungicides : Propiconazole increases Clothianidin toxicity 10-fold in honeybees .
What comparative efficacy data differentiate Clothianidin from other neonicotinoids like Imidacloprid?
Q. Efficacy Metrics :
| Parameter | Clothianidin | Imidacloprid |
|---|---|---|
| Systemic Mobility | High | Moderate |
| Soil Persistence | 150–300 days | 30–180 days |
| Aphid LC₅₀ (µg/L) | 0.02 | 0.05 |
Advantages : Enhanced thiazole ring stability improves rainfastness .
What regulatory frameworks govern Clothianidin’s use in agricultural research, and how do metabolite tolerances affect compliance?
Q. Regulatory Limits :
- EPA Tolerances : 0.02 ppm in citrus, 0.01 ppm in leafy vegetables .
- EU Restrictions : Banned for outdoor use since 2018 due to pollinator risks .
Metabolite Monitoring : CGA-322704 must be quantified as stoichiometric equivalents in residue analyses .
How can researchers design longitudinal studies to assess Clothianidin’s environmental persistence and bioaccumulation?
Q. Study Design :
Q. Data Analysis :
- Use first-order kinetics models to estimate degradation rates.
- Corporate GIS mapping to identify high-risk aquatic zones .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
